1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Benzyl and Dimethylbenzoyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the dimethylbenzoyl group can be added through a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cell membrane integrity, DNA synthesis, or protein function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-methylphenyl)imino-indolin-2-one: Shares a similar benzyl group and aromatic structure.
3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: Similar core structure with different substituents.
Uniqueness
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of benzyl, dimethylbenzoyl, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-10-11-20(12-18(17)2)26(29)22-16-28(15-19-8-6-5-7-9-19)23-14-25(32-4)24(31-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBKJQVEZKZUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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